molecular formula C20H19F3N4O3S B2879838 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1239047-95-0

1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2879838
CAS No.: 1239047-95-0
M. Wt: 452.45
InChI Key: WZDJYFXIDXRANW-UHFFFAOYSA-N
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Description

1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a useful research compound. Its molecular formula is C20H19F3N4O3S and its molecular weight is 452.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties : Compounds with oxadiazole and piperidine substructures have been investigated for their potential as antibacterial and antifungal agents. These studies often involve synthesizing a range of derivatives to explore their activity spectrum against various strains of bacteria and fungi, indicating a broad interest in the application of such compounds in combating microbial infections (Khalid et al., 2016).

  • Sigma Receptor Ligands : Research into spiropiperidines and related structures has demonstrated their potential as σ-receptor ligands. These receptors are involved in several physiological processes, and ligands that target them could have therapeutic applications in neurology and pharmacology (Maier & Wünsch, 2002).

  • Antiviral Evaluation : The synthesis of novel compounds with oxadiazoline derivatives has been evaluated for antiviral activity, particularly against hepatitis B virus. This research indicates a potential therapeutic application for newly synthesized molecules in the treatment of viral infections (Ali et al., 2007).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : The development of novel synthetic routes for creating compounds with benzofuran and oxadiazole rings is a key focus area. These studies not only expand the chemical toolbox but also create new opportunities for discovering biologically active compounds with potential applications in medicine and industry (Mekky & Sanad, 2020).

  • Structural Analysis and Drug Design : Efforts in designing and synthesizing novel derivatives of piperidine and other related compounds often involve detailed structural analysis to understand their interactions at the molecular level. This research aids in the development of more effective drugs by targeting specific biological pathways (Abu‐Hashem et al., 2020).

Mechanism of Action

Target of Action

The compound “1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex molecule that may interact with multiple targetsIt contains structural features of indole and benzofuran derivatives, which are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to indole and benzofuran derivatives, it might interact with its targets through electrophilic substitution, similar to other indole derivatives . The benzofuran part of the molecule may interact with its targets when the 4-position of the nucleus is substituted with halogens or hydroxyl groups .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They can affect a broad range of biochemical pathways, depending on their specific targets. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Some substituted benzofurans have been reported to have significant cell growth inhibitory effects . Given its structural similarity to these compounds, it might exhibit similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity might be enhanced during immunization or disease epidemics . .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the benzofuran-2-yl oxadiazole intermediate, which is then coupled with piperidine and acetylated to obtain the final product.", "Starting Materials": [ "5-methoxy-3-methylbenzofuran-2-carboxylic acid", "thionyl chloride", "hydrazine hydrate", "acetic anhydride", "piperidine", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Conversion of 5-methoxy-3-methylbenzofuran-2-carboxylic acid to benzofuran-2-yl hydrazide by reaction with hydrazine hydrate", "Conversion of benzofuran-2-yl hydrazide to benzofuran-2-yl oxadiazole by reaction with thionyl chloride and sodium bicarbonate", "Coupling of benzofuran-2-yl oxadiazole with piperidine in the presence of triethylamine and N,N-dimethylformamide", "Acetylation of the resulting product with acetic anhydride to obtain 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine", "Purification of the final product by extraction with ethyl acetate and water" ] }

CAS No.

1239047-95-0

Molecular Formula

C20H19F3N4O3S

Molecular Weight

452.45

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

WZDJYFXIDXRANW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C

solubility

not available

Origin of Product

United States

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